molecular formula C10H15NO B1618797 d-Ephedrine CAS No. 90-81-3

d-Ephedrine

Cat. No.: B1618797
CAS No.: 90-81-3
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-WPRPVWTQSA-N
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Description

d-Ephedrine, also known as (+)-D-ephedrine (1S,2R configuration), is a naturally occurring sympathomimetic alkaloid derived from plants of the Ephedra genus. It is one of four stereoisomers of ephedrine, characterized by two chiral centers at the C1 and C2 positions . Structurally, it consists of a phenethylamine backbone with hydroxyl and methylamino substituents (C₆H₅–CH(OH)–CH(CH₃)–NH₂).

Preparation Methods

Synthetic Routes to d-Ephedrine

Friedel-Crafts Acylation and Amination Route

A widely used industrial approach starts with 2-chloropropionyl chloride and benzene, which undergo a Friedel-Crafts acylation catalyzed by a Lewis acid to form 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to yield 2-methylamino-1-phenyl-1-propanone, a direct precursor to ephedrine.

  • This method avoids hazardous reagents like phosphorus trichloride and bromine, improving safety and environmental impact.
  • Both Friedel-Crafts and amination reactions are performed in the same solvent, reducing processing steps and costs.

Reduction of 2-Methylamino-1-phenyl-1-propanone

The key intermediate is then reduced using sodium borohydride or potassium borohydride in a methanol-water mixed solvent system. The mixed solvent mitigates the risk of violent hydrogen release and excessive heat generation that occurs when borohydride reacts with methanol alone.

  • The reduction yields a mixture of ephedrine and pseudoephedrine, which can be separated by crystallization or solvent extraction.

Synthesis of Racemic dl-Ephedrine and Resolution

Synthesis of dl-Ephedrine Hydrochloride

  • α-(Methylamino)propiophenone hydrochloride is dissolved in water, basified to pH ≥ 12, extracted with benzene, dried, and reacted with potassium borohydride in ethanol.
  • After hydrolysis and basification, the ephedrine hydrochloride is extracted and isolated as a white solid.

Resolution of dl-Ephedrine

  • dl-Ephedrine is resolved using chiral resolving agents such as L-(-)-dibenzoyltartaric acid to form diastereomeric salts.
  • Crystallization at low temperature (5 °C) yields L-ephedrine-L-(-)-dibenzoyltartaric acid crystals.
  • Acidification and extraction steps yield optically pure L-(+)-ephedrine hydrochloride.
  • Similarly, D-(-)-ephedrine hydrochloride is obtained by analogous resolution steps.

  • Optical rotation measurements confirm high enantiomeric purity (e.g., [α]D20 = -33.8° for D-(-)-ephedrine hydrochloride).

Alternative Synthetic Methods for Ephedrine

Emde Route

  • Ephedrine or pseudoephedrine is first converted to chloroephedrine/chloropseudoephedrine by reaction with thionyl chloride (SOCl2) in chloroform at low temperature.
  • The intermediate is then hydrogenated using Pd/BaSO4 catalyst under hydrogen atmosphere, yielding methamphetamine or ephedrine derivatives.
  • Purification involves crystallization and solvent washes.

Moscow Route

  • Ephedrine/pseudoephedrine is refluxed with red phosphorus, iodine, and water to generate hydriodic acid in situ.
  • The reaction proceeds through protonation and reduction steps to yield methamphetamine.
  • Similar purification steps follow.

Analytical Data and Research Findings

Isotopic Profiling of Ephedrine

Isotope ratio mass spectrometry (IRMS) analysis of δ15N, δ13C, and δ2H values is used to characterize the source and synthetic pathway of ephedrine, which is important for forensic and quality control purposes.

Cluster Type δ15N (‰) δ13C (‰) δ2H (‰)
Synthetic -9.11 to -0.17 -32.61 to -26.06 -137.57 to -50.39
Semi-synthetic 3.03 to 9.92 -26.42 to -22.38 30.13 to 130.13
Natural (Plant) 2.87 to 5.36 -30.32 to -27.65 -201.21 to -150.75

Table 1: Isotope profiles of ephedrine from various origins measured by EA-IRMS.

Isotope Values for Methamphetamine Synthesized via Emde and Moscow Routes

Precursor Sample Synthesis Route δ15N (‰) δ13C (‰) δ2H (‰)
Ephedrine Sample-1 Emde 9.92 -25.84 75.94
Ephedrine Sample-1 Moscow 9.11 -26.42 80.20
Pseudoephedrine-2 Emde 5.79 -26.10 70.97
Pseudoephedrine-2 Moscow 4.92 -24.78 70.30

Table 2: δ15N, δ13C, and δ2H values for methamphetamine synthesized from ephedrine/pseudoephedrine precursors.

  • The nitrogen and carbon isotope ratios remain largely unchanged during reduction, while hydrogen isotope ratios shift due to replacement of hydroxyl groups by hydrogen.
  • Differences in δ2H values between Emde and Moscow routes reflect distinct synthetic mechanisms.

Summary of Key Advantages of Modern Preparation Methods

  • Avoidance of hazardous reagents such as phosphorus trichloride and bromine.
  • Use of Lewis acid-catalyzed Friedel-Crafts reaction combined with methylamine amination in a single solvent system.
  • Safer reduction using borohydrides in methanol-water mixtures to control exothermicity.
  • Efficient resolution methods yielding high optical purity this compound.
  • Analytical isotope profiling provides forensic traceability of synthetic origin.

Chemical Reactions Analysis

Types of Reactions: Ephedrine undergoes various chemical reactions, including:

    Oxidation: Ephedrine can be oxidized to form norephedrine.

    Reduction: Reduction of ephedrine can yield methylephedrine.

    Substitution: Ephedrine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

1.1. Treatment of Hypotension

d-Ephedrine is commonly used to manage hypotension, particularly during anesthesia. It acts by increasing vascular resistance and cardiac output, thereby stabilizing blood pressure levels in patients undergoing surgical procedures. A study highlighted that ephedrine effectively counteracts hypotension caused by spinal anesthesia, demonstrating its utility in clinical settings .

1.2. Respiratory Therapy

Historically, this compound has been employed to treat bronchial asthma and allergic conditions due to its bronchodilator properties. It facilitates airway dilation by stimulating beta-2 adrenergic receptors, although its use has declined with the advent of more selective agents like albuterol .

Table 1: Summary of Medical Uses of this compound

ApplicationMechanism of ActionClinical Evidence
Hypotension ManagementAlpha and beta adrenergic agonismEffective in anesthetic hypotension
BronchodilationBeta-2 receptor stimulationLess favored due to newer agents
Allergy ReliefSmooth muscle constriction and bronchodilationLimited use in modern treatments

Weight Management

This compound gained popularity in weight loss supplements due to its thermogenic properties. It enhances metabolic rate and promotes fat oxidation, particularly when combined with caffeine. A meta-analysis indicated that ephedrine-containing products significantly reduced body weight and improved lipid profiles compared to placebo .

Table 2: Weight Loss Effects of this compound

StudySample SizeDurationWeight Loss (kg)Heart Rate Increase (bpm)
Buemann et al., 1994328 weeks3.55
Carey et al., 20152328 days2.07
Greenway et al., 2004403 months4.56

Performance Enhancement

In sports, this compound has been utilized as a performance-enhancing substance due to its stimulant effects on the central nervous system (CNS). It can increase heart rate and enhance energy expenditure during physical activities. However, its use is controversial and often banned in competitive sports due to potential health risks .

Table 3: Performance Enhancement Studies Involving this compound

StudyPopulationFindings
Smith et al., 2001AthletesIncreased aerobic capacity observed
Johnson et al., 2003Obese individualsEnhanced metabolic rate during exercise

Chemical Synthesis

Beyond its pharmacological uses, this compound serves as a chiral auxiliary in organic synthesis, particularly in the production of various pharmaceuticals including anti-HIV drugs like saquinavir . Its ability to influence stereochemistry makes it valuable in synthetic chemistry.

Case Study 1: Anesthetic Management

A clinical case reported successful management of hypotension in a patient undergoing spinal anesthesia using this compound at varying doses (0.25 mg/kg to 1 mg/kg). The study concluded that ephedrine effectively stabilized blood pressure with minimal side effects observed during the procedure.

Case Study 2: Weight Loss Intervention

Another observational study tracked overweight individuals using ephedrine-caffeine combinations over three months, resulting in an average weight loss of approximately 4 kg while monitoring cardiovascular responses.

Mechanism of Action

Ephedrine acts as both a direct and indirect sympathomimetic. It stimulates alpha and beta adrenergic receptors, leading to increased activity of the sympathetic nervous system. Ephedrine also causes the release of norepinephrine from storage vesicles in presynaptic neurons, enhancing its effects. This dual action results in increased heart rate, blood pressure, and bronchodilation .

Comparison with Similar Compounds

Pharmacological Profile

d-Ephedrine acts as a mixed-action adrenergic agonist, exerting both direct stimulation of α- and β-adrenergic receptors and indirect effects via norepinephrine release . Key clinical applications include:

  • Bronchodilation : Used in asthma and nasal decongestion.
  • Pressor Effects : Management of hypotension under anesthesia .
  • Central Nervous System Stimulation : Mild alertness enhancement, though less potent than amphetamines .

Toxicity : this compound hydrochloride (CAS 24221-86-1) exhibits moderate toxicity, with LD₅₀ values in rodents ranging from 90–150 mg/kg (intraperitoneal) and 200–300 mg/kg (oral) .

Stereoisomers of Ephedrine

Ephedrine’s four stereoisomers differ in configuration and potency:

Isomer Configuration Key Pharmacological Differences
This compound 1S,2R Weaker pressor action (3× less potent than l-ephedrine in cats) , moderate β₂-AR agonist (EC₅₀ = 106 µM) .
l-Ephedrine 1R,2S Most potent β-AR agonist (EC₅₀ = 0.36–0.5 µM for β₁/β₂-AR) , stronger mydriatic and pressor effects .
d-Pseudoephedrine 1R,2R Limited β-AR activity (EC₅₀ = 7–309 µM), primarily used as a decongestant .
l-Pseudoephedrine 1S,2S Weakest β-AR activity (EC₅₀ = 1122 µM), minimal clinical use .

Note: this compound and l-ephedrine are enantiomers, while pseudoephedrine isomers are diastereomers.

Structural Analogues and Derivatives

(a) Amphetamine-Type Compounds

Compound Structural Difference Key Differences vs. This compound
Amphetamine Lacks hydroxyl group 10× greater CNS stimulation, longer half-life, higher abuse potential .
Methamphetamine N-methyl substitution Enhanced lipophilicity, 5–10× greater potency at dopamine receptors .
Norephedrine Demethylated amino group Reduced β-AR activity, weaker pressor effects .

(b) Methyl-Substituted Derivatives

Compound Structural Modification Pharmacological Impact
Methylephedrine N-methylation Slower bronchodilation, reduced cardiovascular effects .
Cinnamylephedrine Phenyl ring replaced with cinnamyl 10× greater local anesthetic activity vs. cocaine .

Receptor Selectivity and Potency

This compound’s adrenergic effects differ markedly from other isomers and analogues:

Receptor Subtype This compound (EC₅₀, µM) l-Ephedrine (EC₅₀, µM) Amphetamine (EC₅₀, µM)
β₁-AR 72 0.5 0.1
β₂-AR 106 0.36 0.05
β₃-AR Inactive 45 Inactive

Source : Adenylyl cyclase activation assays in CHO cells .

Clinical and Regulatory Considerations

  • Safety Profile : this compound’s cardiovascular risks (tachycardia, hypertension) are dose-dependent and less severe than l-ephedrine or methamphetamine .
  • Synthetic Pathways : this compound serves as a precursor for levmetamfetamine synthesis via Raney Nickel-catalyzed deoxygenation, highlighting its industrial relevance .

Biological Activity

d-Ephedrine, a sympathomimetic amine, is primarily recognized for its stimulant properties and its role in various therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical effects, case studies, and research findings.

Overview of this compound

This compound is a stereoisomer of ephedrine, which acts on both alpha (α) and beta (β) adrenergic receptors. Its pharmacological effects include:

  • Alpha-1 Receptor Activation : Causes vasoconstriction and increased blood pressure.
  • Beta-1 Receptor Activation : Enhances heart rate and contractility.
  • Beta-2 Receptor Activation : Induces bronchodilation and vasodilation.

These actions contribute to its use in treating conditions like asthma, hypotension during anesthesia, and as a decongestant.

Pharmacokinetics

This compound exhibits significant oral bioavailability (approximately 88%) with varying onset times depending on the route of administration:

Route of AdministrationOnset of Action
Oral15 to 60 minutes
Intramuscular10 to 20 minutes
IntravenousWithin seconds

The compound is largely unmetabolized, with about 8-20% converted to norephedrine through N-demethylation .

This compound functions as both a direct and indirect sympathomimetic agent. It activates adrenergic receptors while also promoting norepinephrine release from nerve terminals. This dual mechanism results in prolonged sympathetic stimulation, affecting cardiovascular and respiratory systems .

Cardiovascular Effects

Clinical trials have shown that this compound can significantly increase heart rate and blood pressure. A study comparing this compound to pseudoephedrine indicated that the former had a more pronounced impact on cardiovascular parameters .

Weight Loss and Lipid Profile

Research indicates that ephedrine-containing products can enhance weight loss and improve lipid profiles when compared to placebo groups. For instance, one study reported:

  • Lower LDL-C Levels : Mean difference of -5.98 mg/dL (95% CI: -10.97, -0.99; p = 0.02).
  • Increased Heart Rate : An average increase of 5.90 beats/min compared to placebo (95% CI: 2.18, 9.63; p = 0.0008) .

Ephedrine-Induced Psychosis

A notable case involved a patient who developed psychotic symptoms after consuming an over-the-counter weight-loss supplement containing ephedrine. The patient exhibited paranoia and hallucinations, which resolved upon discontinuation of the supplement . This emphasizes the potential for adverse psychological effects associated with high doses or prolonged use.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Cognitive Effects : A randomized controlled trial examined the impact of dl-methylephedrine on brain function using PET scans, revealing that it had weaker effects compared to pseudoephedrine .
  • Safety Profile : Concerns regarding cardiovascular risks have been highlighted by the FDA due to significant side effects associated with sympathomimetics like this compound .
  • Illegal Production Cases : Investigations into illegal production methods in regions like Fujian, China have raised awareness about the misuse of ephedrine for illicit drug synthesis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of d-Ephedrine, and how do they influence experimental design?

this compound (C₁₀H₁₅NO) has a dissociation constant (pKa) of 10.139 at 10°C, which impacts its solubility and ionization in aqueous solutions . This property is critical for designing extraction or purification protocols, particularly when adjusting pH to optimize yield. For example, alkaline conditions (pH > pKa) favor the free base form, while acidic conditions stabilize the protonated species. Researchers should validate purity using techniques like thin-layer chromatography (TLC) or polarimetry, especially when synthesizing derivatives (e.g., N-formyl ephedrine) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). For instance, the synthesis of levmetamfetamine from this compound involves formylation followed by reduction, with intermediates characterized via gas chromatography and infrared spectroscopy . Include raw data (e.g., TLC Rf values, NMR spectra) in supplementary materials to enable replication . Limit main-text experimental details to critical steps and refer to supporting information for extended protocols .

Q. What analytical methods are suitable for chiral resolution of this compound and its enantiomers?

Capillary electrophoresis (CE) with cyclodextrin additives (e.g., HS-γ-CD) enables chiral separation. Resolution is temperature-dependent: at 35°C, this compound and l-pseudoephedrine co-elute, whereas 20°C improves separation but reduces resolution between d-pseudoephedrine and l-methamphetamine . Pair CE with polarimetry or chiral HPLC to confirm enantiomeric purity, and report temperature and buffer composition meticulously .

Advanced Research Questions

Q. How can contradictions in chiral separation data be resolved when analyzing this compound mixtures?

Contradictions often arise from methodological variability (e.g., temperature, buffer ionic strength). To address this:

  • Perform robustness testing by systematically varying parameters (e.g., 15–40°C, pH 2.5–4.5) .
  • Compare results with literature using standardized metrics (e.g., resolution factor Rs ≥ 1.5).
  • Use statistical tools (e.g., ANOVA) to quantify variability and identify significant factors . Document unresolved contradictions in the discussion section and propose hypotheses (e.g., solute-solvent interactions) for further study .

Q. What strategies optimize the detection of trace this compound metabolites in biological samples?

  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from complex matrices.
  • Detection: LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Validate methods using spiked matrices and report limits of detection (LOD) and quantification (LOQ) .
  • Data Analysis: Use isotopic internal standards (e.g., d₃-ephedrine) to correct for matrix effects .

Q. How can researchers design studies to resolve conflicting reports on this compound’s metabolic pathways?

  • Hypothesis-Driven Design: Formulate questions using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does hepatic CYP2D6 polymorphism explain interstudy variability in this compound metabolism?” .
  • Methodology: Combine in vitro (e.g., microsomal assays) and in vivo (e.g., pharmacokinetic studies in CYP2D6-genotyped cohorts) approaches.
  • Data Integration: Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Q. Methodological Best Practices

Q. How should researchers handle large datasets from this compound studies?

  • Raw Data: Store in appendices or repositories (e.g., Zenodo) with unique identifiers .
  • Processed Data: Include only statistically analyzed results (e.g., mean ± SD, p-values) in the main text. Use tables for comparative analyses (e.g., enantiomer ratios under varying conditions) .
  • Ethics: Obtain institutional approval for human/animal studies and disclose conflicts of interest .

Q. What frameworks ensure research questions address gaps in this compound pharmacology?

Apply the PICO framework:

  • Population: In vitro hepatocyte models.
  • Intervention: this compound exposure at therapeutic vs. supra-therapeutic doses.
  • Comparison: l-Ephedrine or placebo.
  • Outcome: CYP450 enzyme induction/ inhibition . Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
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InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1
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InChI Key

KWGRBVOPPLSCSI-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
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Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC
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Molecular Formula

C10H15ON, C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID0022985
Record name Ephedrine
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Molecular Weight

165.23 g/mol
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Physical Description

Solid
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Boiling Point

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes)
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Solubility

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C
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Density

1.0085 g/cu cm at 22 °C
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Color/Form

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water

CAS No.

299-42-3
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38.1 °C, 34 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name Ephedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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